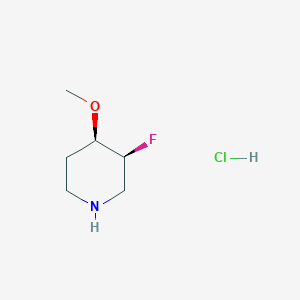

![molecular formula C22H18FN5S B2434544 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439095-87-1](/img/structure/B2434544.png)

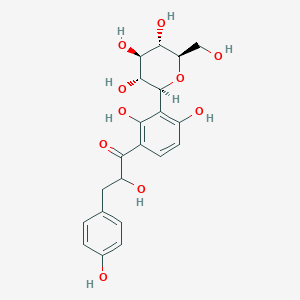

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a novel inhibitor of GATA family proteins. It targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibiting the expression and production of Th2 cytokines .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. The structure-activity relationship (SAR) studies have found derivatives in which the following substituents and substitution pattern were responsible for the activity on the pyrrole ring; (i) a substituted phenyl ring at both the positions 1 and 5 (F, Cl, and CH3 were the best substituents) and (ii) an amino methyl group at position 3 (a thiomorpholinomethyl side chain was the optimal moiety) .Molecular Structure Analysis

The molecular structure of this compound is complex. The crystal structure established the linkage of the conjugated –C5 N2–N3 C6– central unit with the two terminal deprotonated pyrrole units .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The structure-activity relationship (SAR) studies have found derivatives in which the following substituents and substitution pattern were responsible for the activity on the pyrrole ring .Scientific Research Applications

- Researchers have synthesized derivatives of this compound and evaluated their antibacterial properties . These derivatives may exhibit potential as antimicrobial agents, contributing to the fight against bacterial infections.

- The compound has been studied in the context of bridged diruthenium complexes. These complexes exhibit sensitive electronic forms in accessible redox states, and their properties can be modulated by varying ancillary ligands . Understanding these complexes could have implications for materials science and catalysis.

- Surprisingly, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), a derivative of this compound, was found to stimulate monoclonal antibody (mAb) production in cell cultures . This unexpected effect warrants further investigation and could have implications for biopharmaceutical manufacturing.

Antibacterial Activity

BODIPY Analogue Bridged Diruthenium Complexes

mAb (Monoclonal Antibody) Production Enhancement

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit action againstDHFR and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid synthesis, respectively.

Biochemical Pathways

The inhibition of DHFR and enoyl ACP reductase enzymes can affect several biochemical pathways. For instance, DHFR is involved in the folic acid pathway , which is crucial for DNA synthesis and cell division. On the other hand, enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway . Therefore, the inhibition of these enzymes can lead to disruption in these pathways and their downstream effects .

Future Directions

properties

IUPAC Name |

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN5S/c1-13-3-4-14(2)27(13)19-9-10-29-21(19)18-11-20-25-12-17(22(24)28(20)26-18)15-5-7-16(23)8-6-15/h3-12H,24H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMZBGDFERTARU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4N)C5=CC=C(C=C5)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

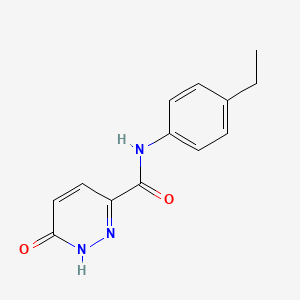

![(Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2434464.png)

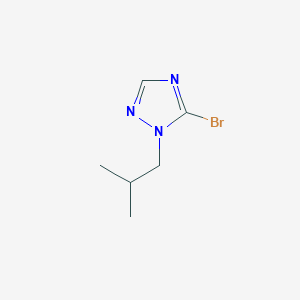

![6-methyl-4-oxo-N-phenethyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2434466.png)

![tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate](/img/structure/B2434473.png)

![(2E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal](/img/structure/B2434475.png)

![[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2434477.png)

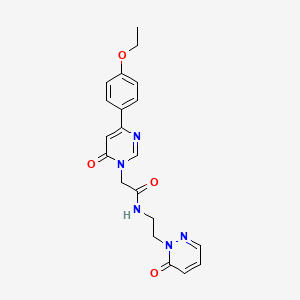

![2-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2434479.png)